molecular formula C11H10ClNOS2 B14910030 n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide

n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B14910030
M. Wt: 271.8 g/mol
InChI Key: XUISDDKTIRKMHR-UHFFFAOYSA-N
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Description

N-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 1209448-59-8) is a synthetic organic compound with the molecular formula C 11 H 10 ClNOS 2 and a molecular weight of 271.79 . This molecule features a carboxamide core linked to a 5-chlorothiophene moiety, a structure that aligns with a class of compounds investigated for various biochemical applications. While the specific biological data for this compound is not fully detailed in the public domain, its structural framework is highly relevant in medicinal chemistry research. The presence of the thiophene ring is a significant feature, as thiophene-containing analogues are precedented in scientific literature as key scaffolds in the development of enzyme inhibitors . Notably, recent research highlights that hybrid molecules incorporating thiophene and other heterocycles can exhibit potent uncompetitive inhibition of the urease enzyme, a key virulence factor in pathogenic bacteria like Helicobacter pylori . The chlorothiophene subunit within this molecule suggests potential for targeted interaction with enzyme active sites, making it a candidate for research into anti-infective agents . Furthermore, carboxamide derivatives based on thiophene cores have been explored for their antimicrobial and anti-inflammatory properties in preclinical studies . This compound is presented as a chemical tool for qualified researchers to explore these and other mechanisms in a controlled laboratory environment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H10ClNOS2

Molecular Weight

271.8 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H10ClNOS2/c1-7(8-4-5-10(12)16-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,13,14)

InChI Key

XUISDDKTIRKMHR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with 1-(5-chlorothiophen-2-yl)ethanamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Overview of Thiophene Carboxamide Derivatives
Compound Name / ID Substituent / Structural Feature Yield (%) Melting Point (°C) Key Characteristics Reference
Target Compound 1-(5-Chlorothiophen-2-yl)ethyl N/A N/A Flexible ethyl linker; dual thiophene system with Cl substituent Hypothetical
(2E)-1-(5-Chlorothiophen-2-yl)... 3,5-Dichlorophenylprop-2-en-1-one 67 129–131 Ketone linker; higher lipophilicity; crystallized in acetone/ethanol/ethyl acetate
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl N/A 397 (124°C) Nitro group induces planar conformation; weak C–H⋯O/S interactions
ML402 () 2-(4-Chloro-2-methylphenoxy)ethyl N/A N/A Phenoxyethyl linker; K2P2.1 channel activator; resolved at 2.8 Å resolution
Compounds 54–59 () Piperidin-4-yloxy-phenyl with Cl or phenethyl groups 16–79 150–242 Piperidine linker enhances rigidity; higher melting points with Cl substituents

Physical Properties

  • Melting Points :
    • Chlorine and nitro substituents generally increase melting points (e.g., 240–242°C for compound 58 in ) due to enhanced intermolecular forces (halogen bonding, dipole interactions) .
    • The ethyl linker in the target compound may reduce melting points compared to rigid analogs (e.g., piperidine-linked compounds) by introducing conformational flexibility.

Structural and Crystallographic Features

  • Dihedral Angles :
    • In N-(2-nitrophenyl)thiophene-2-carboxamide (), dihedral angles between aromatic rings range from 8.5–13.5°, influenced by intramolecular hydrogen bonding . The target compound’s ethyl linker may permit greater torsional flexibility, altering crystal packing.
  • Intermolecular Interactions :
    • Weak C–H⋯O/S interactions dominate in nitro- and chlorothiophene analogs (), whereas piperidine-linked compounds () may exhibit hydrogen bonding via amine groups .

Biological Activity

n-(1-(5-Chlorothiophen-2-yl)ethyl)thiophene-2-carboxamide is an organic compound with the molecular formula C11H10ClNOS2 and a molecular weight of 271.79 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC11H10ClNOS2
Molecular Weight271.79 g/mol
IUPAC NameN-[1-(5-chlorothiophen-2-yl)ethyl]thiophene-2-carboxamide
InChIInChI=1S/C11H10ClNOS2/c1-7(8-4-5-10(12)16-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,13,14)
Canonical SMILESCC(C1=CC=C(S1)Cl)NC(=O)C2=CC=CS2

Synthesis

The synthesis of this compound typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with 1-(5-chlorothiophen-2-yl)ethanamine. This reaction is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), conducted in organic solvents like dichloromethane .

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. Studies on related compounds suggest that this compound may share similar properties, potentially inhibiting the growth of various bacterial strains. For instance, compounds with thiophene moieties have shown effectiveness against gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. Such mechanisms could make it a candidate for treating inflammatory diseases .

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies indicate that it may induce apoptosis in cancer cells by targeting specific pathways associated with cell proliferation and survival. For example, compounds with similar structures have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .

The mechanism of action for this compound likely involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
  • Receptor Modulation : It could interact with specific receptors to exert its biological effects.
  • Cell Cycle Arrest : Research indicates that related compounds can arrest the cell cycle in cancer cells, leading to reduced proliferation .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal examined several thiophene derivatives, including this compound, for their antimicrobial efficacy against a range of pathogens. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting potential therapeutic applications .

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, researchers tested the compound's ability to inhibit cytokine production in vitro. The findings showed a marked decrease in pro-inflammatory cytokines when treated with the compound, supporting its potential use in managing inflammatory diseases .

Anticancer Evaluation

A recent investigation into the anticancer properties of this compound revealed its capacity to induce apoptosis in specific cancer cell lines. The study highlighted its mechanism involving the inhibition of key signaling pathways that promote cell survival .

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